N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16391263
InChI: InChI=1S/C8H7ClN4S/c9-4-6-5-14-8(12-6)13-7-10-2-1-3-11-7/h1-3,5H,4H2,(H,10,11,12,13)
SMILES:
Molecular Formula: C8H7ClN4S
Molecular Weight: 226.69 g/mol

N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine

CAS No.:

Cat. No.: VC16391263

Molecular Formula: C8H7ClN4S

Molecular Weight: 226.69 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine -

Specification

Molecular Formula C8H7ClN4S
Molecular Weight 226.69 g/mol
IUPAC Name 4-(chloromethyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C8H7ClN4S/c9-4-6-5-14-8(12-6)13-7-10-2-1-3-11-7/h1-3,5H,4H2,(H,10,11,12,13)
Standard InChI Key MQZOXUUWJCVHGH-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1)NC2=NC(=CS2)CCl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a thiazole ring substituted at the 4-position with a chloromethyl group (–CH₂Cl) and at the 2-position with a pyrimidin-2-amine group. The thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) contributes to its aromatic stability, while the pyrimidine moiety (a six-membered ring with two nitrogen atoms) enhances its ability to participate in hydrogen bonding and π-π interactions. The chloromethyl group introduces a reactive site for further chemical modifications, making the compound a valuable scaffold for derivatization .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₇ClN₄S
Molecular Weight226.69 g/mol
IUPAC Name4-(chloromethyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine
Canonical SMILESC1=CN=C(N=C1)NC2=NC(=CS2)CCl
Topological Polar Surface Area77.55 Ų

Reactivity and Stability

The chloromethyl group at the 4-position of the thiazole ring is highly electrophilic, enabling nucleophilic substitution reactions with amines, thiols, or alcohols. This reactivity facilitates the synthesis of derivatives with tailored physicochemical or biological properties. Quantum chemical calculations predict moderate lipophilicity (LogP ≈ 1.48), suggesting reasonable membrane permeability for biological applications .

Synthesis and Derivatization

Synthetic Pathways

The synthesis of N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine typically involves multi-step protocols:

  • Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the thiazole core. For example, reacting 4-chloromethyl-2-aminothiazole with pyrimidin-2-amine under basic conditions forms the target compound.

  • Functionalization: Post-synthetic modifications often target the chloromethyl group. For instance, reaction with piperazine derivatives introduces hydrophilic groups, enhancing solubility .

Structural Analogues and SAR Insights

Research on structurally related compounds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, reveals critical structure-activity relationships (SAR) :

  • Pyrimidine Substitution: Electron-withdrawing groups (e.g., fluorine) at the pyrimidine 5-position enhance kinase inhibition potency.

  • Heterocyclic Appendages: Piperazine or piperidine groups at the thiazole’s chloromethyl site improve selectivity for cyclin-dependent kinases (CDKs) .

Table 2: Biological Activity of Analogous Compounds

CompoundCDK4 Inhibition (Ki, nM)Antiproliferative GI₅₀ (nM)
781 (CDK4), 34 (CDK6)23 (MV4-11 cells)
834 (CDK4), 30 (CDK6)209 (MV4-11 cells)
9941 (CDK4), 82 (CDK6)32 (MV4-11 cells)

Biological Activities and Mechanisms

Antiproliferative Effects

Derivatives of this scaffold induce G₁ phase cell cycle arrest in cancer cells. For example, 78 caused 85% G₁ accumulation in MV4-11 cells at 0.40 μM, comparable to the FDA-approved CDK4/6 inhibitor palbociclib . The chloromethyl group’s reactivity may allow conjugation with cytotoxic agents, enabling dual-action therapeutics.

Applications in Drug Discovery

Kinase-Targeted Therapeutics

The compound’s core structure is a promising template for selective kinase inhibitors. Modifications at the chloromethyl site enable tuning of selectivity profiles:

  • Piperazine Derivatives: Improve solubility and CDK4/6 selectivity (e.g., 83 vs. CDK2 Ki >5 μM) .

  • Halogenation: Fluorine substitution at the pyrimidine ring enhances metabolic stability and binding affinity .

Materials Science Applications

The thiazole-pyrimidine scaffold’s conjugated π-system and sulfur atom make it a candidate for organic semiconductors or luminescent materials. Preliminary studies on similar compounds show tunable optoelectronic properties dependent on substituents.

Future Research Directions

  • Mechanistic Studies: Elucidate the exact binding mode of N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine with CDK4/6 using X-ray crystallography.

  • Derivatization Libraries: Synthesize and screen derivatives targeting the chloromethyl group for improved pharmacokinetics.

  • In Vivo Toxicology: Assess long-term toxicity and bioavailability in preclinical models to advance therapeutic candidates.

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